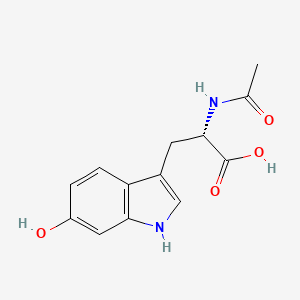

N-Acetyl-6-hydroxytryptophan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-7(16)15-12(13(18)19)4-8-6-14-11-5-9(17)2-3-10(8)11/h2-3,5-6,12,14,17H,4H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHPKORNWUUECV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00236549 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87667-59-2 | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087667592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-6-hydroxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00236549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of N-Acetyl-6-hydroxytryptophan

Foreword: Navigating the Synthesis of a Key Melatonin Analogue

N-Acetyl-6-hydroxytryptophan is an indole-containing amino acid derivative of significant interest in medicinal chemistry and drug development. As a structural analogue of melatonin and a derivative of tryptophan, it serves as a valuable building block and pharmacological tool.[1][2] The introduction of a hydroxyl group at the 6-position of the indole nucleus, combined with the N-acetylation of the amino acid side chain, presents a unique synthetic challenge. The primary obstacle lies in achieving regioselective hydroxylation of the electron-rich indole ring, as direct hydroxylation methods often yield a mixture of isomers.[3]

This guide provides a comprehensive overview of a robust and regioselective pathway for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind strategic decisions, from the choice of starting materials and protecting groups to the rationale for specific reaction conditions. The methodologies presented are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Strategic Analysis: Two Paths to the Target Molecule

The synthesis of this compound can be approached from two fundamentally different strategic directions, each with its own set of advantages and challenges.

Strategy A: Late-Stage C-H Functionalization

This approach begins with a readily available tryptophan or N-acetyltryptophan backbone and attempts to introduce the hydroxyl group directly onto the indole ring at the C6 position.

-

Challenge : The primary difficulty with this strategy is the lack of regioselectivity. Chemical hydroxylation of the indole nucleus, for instance using Fenton or Udenfriend reaction conditions, typically results in a mixture of 4-, 5-, 6-, and 7-hydroxy isomers, necessitating complex and often inefficient purification steps.[3] While enzymatic hydroxylation can offer high selectivity, it presents its own challenges in terms of enzyme availability, stability, and scalability for chemical synthesis.[4]

Strategy B: Indole Ring Construction from a Pre-functionalized Precursor

A more controlled and widely adopted approach involves starting with an indole precursor that already contains the desired hydroxyl group (or a protected equivalent) at the 6-position. The amino acid side chain is then constructed onto this pre-functionalized core. This strategy offers superior control over regiochemistry.

-

Advantage : By incorporating the C6-hydroxyl group early in the synthesis (often protected as a benzyl or silyl ether), this method bypasses the problematic regioselectivity issues associated with direct hydroxylation of the tryptophan core. This guide will focus on a detailed pathway following this superior strategy.

Retrosynthetic Pathway (Strategy B)

The following diagram illustrates the retrosynthetic analysis for our chosen pathway, starting from the target molecule and working backward to simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

The Regioselective Synthesis Pathway: A Step-by-Step Elucidation

This section details a robust, multi-step synthesis of (S)-N-Acetyl-6-hydroxytryptophan, commencing with the commercially available 6-benzyloxyindole. This pathway leverages a protective group strategy for the hydroxyl function and builds the chiral amino acid side chain using established, high-yield transformations.

Step 1: Vilsmeier-Haack Formylation of 6-Benzyloxyindole

The synthesis begins by introducing the crucial aldehyde functional group at the C3 position of the indole ring. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.

-

Mechanism & Rationale : Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻. The electron-rich indole ring then attacks this electrophile, preferentially at the C3 position, due to the directing effect of the ring nitrogen. A subsequent hydrolysis step yields the desired aldehyde. This reaction is highly regioselective for the C3 position of indoles lacking a substituent at that position.

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of phosphorus oxychloride (10.0 mL, 107.0 mmol) in anhydrous DMF (35 mL) to 0°C in an ice bath.

-

Slowly add a solution of 6-benzyloxyindole (22.3 g, 100.0 mmol) in anhydrous DMF (25 mL) to the stirred Vilsmeier reagent solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 45-60 minutes, monitoring by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and water (200 mL).

-

Basify the mixture by adding solid sodium hydroxide (19.0 g, 475.0 mmol) in portions, followed by water (100 mL), ensuring the temperature is controlled.

-

The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-benzyloxy-1H-indole-3-carbaldehyde.

Step 2: Condensation to Form the Dehydroamino Acid Precursor

The aldehyde is next converted into an α,β-unsaturated amino acid derivative. This is a crucial step that sets the stage for introducing the chiral center of the amino acid.

-

Rationale : The aldehyde is condensed with an N-acylated glycine derivative, such as N-acetylglycine, in the presence of acetic anhydride and a base (e.g., sodium acetate). This reaction proceeds via an Erlenmeyer-Pschorr azlactone synthesis, forming an intermediate azlactone which is then hydrolyzed in situ to the dehydroamino acid.

Sources

- 1. Synthesis of compounds as melatonin agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 87667-59-2 [smolecule.com]

- 3. The hydroxylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives | MDPI [mdpi.com]

A Technical Guide to the In Vitro Biosynthesis of N-Acetyl-6-hydroxytryptophan

Executive Summary

N-Acetyl-6-hydroxytryptophan is a specialized derivative of the essential amino acid L-tryptophan, featuring modifications at both the alpha-amino group and the indole ring. While its direct biological role is not extensively characterized, its constituent moieties—the N-acetyl group and the 6-hydroxyindole—are of significant interest in biochemistry and pharmacology. The 6-hydroxyindole scaffold, for instance, is a key building block in the synthesis of complex natural products like alpha-amanitin, a potent RNA polymerase II inhibitor.[1] This guide provides a comprehensive framework for the in vitro enzymatic synthesis of this compound, targeting researchers in biocatalysis, synthetic biology, and drug development. We will dissect a proposed biosynthetic cascade, detail the requisite enzymatic machinery, and present a robust experimental protocol designed for practical implementation and validation.

Part 1: Foundational Concepts & Strategic Approach

The in vitro biosynthesis of this compound requires a multi-step enzymatic approach, as no single known enzyme performs this transformation directly from tryptophan. The core strategy involves two sequential modifications of the L-tryptophan substrate:

-

Hydroxylation: Introduction of a hydroxyl group at the C6 position of the indole ring.

-

Acetylation: Transfer of an acetyl group to the alpha-amino group.

The logical design of the reaction cascade is critical for maximizing yield and minimizing side reactions. We will explore two potential pathways but will focus our detailed protocol on the more enzymatically favorable sequence: Hydroxylation followed by N-acetylation .

This order is proposed for two primary reasons:

-

Enzyme Substrate Specificity: Tryptophan hydroxylases are well-characterized for their activity on the free amino acid L-tryptophan. Attempting to hydroxylate N-acetyltryptophan may face challenges with enzyme recognition and binding due to the bulky acetyl group.

-

Intermediate Stability: 6-hydroxytryptophan is a stable intermediate that can be readily purified before the subsequent acetylation step, allowing for process control and optimization at each stage.

Part 2: The Proposed Biosynthetic Pathway

Our recommended pathway is a two-step enzymatic cascade. This design allows for modular optimization and characterization of each distinct biochemical transformation.

Caption: Proposed two-step enzymatic pathway for the synthesis of this compound.

Part 3: Core Biocatalysts and Mechanistic Considerations

Success in this in vitro synthesis hinges on the selection and application of appropriate enzymes.

Step 1: Tryptophan 6-Hydroxylase (T6H)

The primary challenge in this pathway is achieving regioselective hydroxylation at the C6 position. Most native tryptophan hydroxylases (TPHs) catalyze hydroxylation at the C5 position to produce 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[2][3]

-

Expertise & Causality: To synthesize the 6-hydroxy isomer, a non-native biocatalyst is required. The most promising approach is the use of a rationally engineered or directedly evolved aromatic amino acid hydroxylase (AAAH). Numerous studies have demonstrated the successful engineering of phenylalanine hydroxylases (PAHs) to alter their substrate preference and regioselectivity, including shifting activity towards tryptophan.[3] The synthesis of (S)-6-hydroxytryptophan is particularly valuable as it is a building block for amanitin derivatives.[1] Therefore, screening mutant libraries of PAHs or TPHs against tryptophan and analyzing for the production of 6-hydroxytryptophan is the critical first step.

-

Reaction Mechanism: These enzymes are monooxygenases that require molecular oxygen (O₂), a catalytic iron center (Fe²⁺), and a pterin cofactor, typically tetrahydrobiopterin (BH₄), which is oxidized during the reaction. For efficient in vitro synthesis, a cofactor regeneration system is essential to replenish BH₄, preventing it from becoming a limiting reagent.[4][5]

Step 2: N-Acetyltransferase (NAT)

Once 6-hydroxytryptophan is produced, the final step is the transfer of an acetyl group to its primary amine.

-

Expertise & Causality: Arylalkylamine N-acetyltransferases (AANAT) are excellent candidates for this step. AANAT is a key enzyme in the melatonin synthesis pathway, where it acetylates serotonin (5-hydroxytryptamine).[6][7] Given the structural similarity between serotonin and 6-hydroxytryptophan (both are hydroxylated indole-containing compounds), it is highly probable that AANAT will accept 6-hydroxytryptophan as a substrate.

-

Reaction Mechanism: NAT enzymes utilize Acetyl Coenzyme A (Acetyl-CoA) as the acetyl group donor.[7] The reaction is typically robust and does not require complex cofactors beyond Acetyl-CoA, making it well-suited for in vitro applications.

Part 4: Experimental Workflow and Protocols

This section provides a detailed, step-by-step methodology for the two-stage synthesis.

Caption: A sequential workflow for the in vitro synthesis and validation of this compound.

Protocol 1: Enzymatic Synthesis of 6-Hydroxytryptophan

This protocol is designed as a self-validating system, incorporating a necessary cofactor regeneration cycle.

-

Prepare Reaction Buffer: 50 mM HEPES, pH 7.5, containing 150 mM KCl and 10% glycerol. Degas thoroughly to minimize non-enzymatic oxidation.

-

Assemble Cofactor Regeneration System:

-

Initiate the Primary Reaction:

-

To the buffered regeneration system, add:

-

L-Tryptophan (substrate): 10 mM

-

Tetrahydrobiopterin (BH₄): 0.2 mM

-

(NH₄)₂Fe(SO₄)₂·6H₂O (source of Fe²⁺): 0.1 mM

-

Catalase: 200 U/mL (to remove inhibitory H₂O₂)

-

-

Equilibrate the mixture at 30°C for 10 minutes.

-

-

Start the Synthesis:

-

Initiate the reaction by adding the engineered Tryptophan 6-Hydroxylase (T6H) to a final concentration of 0.1 mg/mL.

-

Incubate at 30°C with gentle agitation for 4-12 hours. Monitor progress by taking aliquots every hour for the first 4 hours.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction by adding an equal volume of ice-cold methanol or 0.1 M perchloric acid to precipitate the enzymes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Analyze the supernatant using Reverse-Phase HPLC with fluorescence detection (Excitation: 285 nm, Emission: 345 nm) and LC-MS to confirm the mass of 6-hydroxytryptophan.

-

-

Purification: Purify the 6-hydroxytryptophan from the reaction mixture using preparative HPLC or suitable column chromatography.

Protocol 2: Enzymatic Synthesis of this compound

-

Prepare Reaction Buffer: 100 mM Potassium Phosphate, pH 6.8.

-

Assemble Reaction Components:

-

To the buffer, add:

-

Purified 6-Hydroxytryptophan: 5 mM

-

Acetyl Coenzyme A (Acetyl-CoA): 7.5 mM (1.5 molar equivalents)

-

-

-

Start the Synthesis:

-

Initiate the reaction by adding N-Acetyltransferase (e.g., AANAT) to a final concentration of 0.2 mg/mL.

-

Incubate at 37°C for 2-4 hours.

-

-

Reaction Quenching and Analysis:

-

Stop the reaction and analyze using the same methods described in Protocol 1, Step 5. The product, this compound, will have a different retention time and a mass increase corresponding to the addition of an acetyl group (+42.04 Da).

-

-

Final Purification: Purify the final product using preparative HPLC. Characterize the final compound by high-resolution mass spectrometry and NMR to confirm its structure and purity.

Part 5: Quantitative Data Summary

The following table outlines the key parameters for the proposed in vitro synthesis. Values are representative and should be optimized for specific enzyme preparations.

| Parameter | Step 1: Hydroxylation | Step 2: N-Acetylation |

| Key Enzyme | Engineered Tryptophan 6-Hydroxylase | N-Acetyltransferase (AANAT) |

| Substrate | L-Tryptophan | 6-Hydroxytryptophan |

| Substrate Conc. | 10 mM | 5 mM |

| Key Cofactor(s) | O₂, Fe²⁺, BH₄, NADP⁺ | Acetyl-CoA |

| Cofactor Conc. | 0.1 mM Fe²⁺, 0.2 mM BH₄, 0.5 mM NADP⁺ | 7.5 mM |

| pH | 7.5 | 6.8 |

| Temperature | 30°C | 37°C |

| Typical Reaction Time | 4 - 12 hours | 2 - 4 hours |

| Anticipated Yield | >80% (with regeneration) | >95% |

Part 6: References

-

Synthesis of N-acetyltryptamine and melatonin from tryptophan. ResearchGate. Available at: [Link]

-

Metabocard for N-Acetyltryptophan (HMDB0013713). Human Metabolome Database. Available at: [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Frontiers in Molecular Biosciences. Available at: [Link]

-

Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. PubMed Central. Available at: [Link]

-

Tryptophan. Wikipedia. Available at: [Link]

-

Enzymatic pathways for the synthesis of serotonin (top) and dopamine (bottom). ResearchGate. Available at: [Link]

-

Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Biocatalytic synthesis of β-hydroxy tryptophan regioisomers. ResearchGate. Available at: [Link]

-

Metabocard for N-Acetyl-D-tryptophan (HMDB0255052). Human Metabolome Database. Available at: [Link]

-

N-Acetyltryptophan | C13H14N2O3. PubChem. Available at: [Link]

-

Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli. PubMed Central. Available at: [Link]

-

Synthesis of (s)-6-hydroxytryptophan and derivatives thereof. Google Patents. Available at:

-

Serotonin and Melatonin Synthesis | Tryptophan Metabolism. YouTube. Available at: [Link]

-

Method for preparing N-acetyl-DL-tryptophan by cascade reaction. Google Patents. Available at:

-

Advances in the Microbial Synthesis of 5-Hydroxytryptophan. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

-

Production of n-acetyl-dl-tryptophan. Google Patents. Available at:

-

Scheme of 5-HTP synthesis through cofactor regeneration. ResearchGate. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. PubMed Central. Available at: [Link]

Sources

- 1. EP3894390A1 - Synthesis of (s)-6-hydroxytryptophan and derivatives thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic pathways and processes for effective production of 5-hydroxytryptophan and serotonin from glucose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

N-Acetyl-6-hydroxytryptophan mechanism of action in neuroprotection

**A Technical Guide to the

Neuroprotective Mechanisms of N-Acetyl-6-hydroxytryptophan: A Multi-Target Approach to Neuronal Integrity**

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to public health, characterized by a complex pathophysiology involving oxidative stress, neuroinflammation, and impaired neurotrophic signaling. While direct research on this compound (NA-6-OHT) is in its nascent stages, its structural similarity to potent endogenous neuroprotective agents, such as N-acetylserotonin (NAS) and melatonin, provides a strong rationale for its investigation. This technical guide synthesizes current understanding of related tryptophan metabolites to propose a multi-faceted mechanism of action for NA-6-OHT. We hypothesize that NA-6-OHT confers neuroprotection through three primary pathways: (1) direct and indirect antioxidant activity via activation of the Nrf2 signaling cascade, (2) modulation of neuroinflammation, potentially through interaction with the Aryl Hydrocarbon Receptor (AHR), and (3) promotion of neuronal survival and plasticity by activating Brain-Derived Neurotrophic Factor (BDNF) signaling. This document provides a comprehensive framework of detailed, validated experimental protocols to rigorously test these hypotheses, offering a roadmap for the preclinical development of this promising therapeutic candidate.

Introduction: The Therapeutic Potential of an Endogenous Analog

Tryptophan and its metabolites are integral to central nervous system (CNS) function, serving not only as precursors for neurotransmitters like serotonin but also as active participants in pathways governing immunity and neuronal survival.[1][2] The kynurenine and methoxyindole metabolic pathways produce a host of neuroactive compounds, some of which are neurotoxic (e.g., quinolinic acid) while others are neuroprotective (e.g., kynurenic acid, melatonin).[1][2][3]

This compound (NA-6-OHT) is a hydroxylated and acetylated derivative of tryptophan. While its direct synthesis and metabolic pathways in vivo are not yet fully elucidated, its structure is highly analogous to N-acetylserotonin (NAS), a precursor to melatonin that has demonstrated significant neuroprotective properties independent of its conversion to melatonin.[4][5][6] NAS has been shown to exert antioxidant, anti-inflammatory, and anti-apoptotic effects, notably through the activation of the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[7][6][8]

The addition of a hydroxyl group at the 6th position of the indole ring in NA-6-OHT may enhance its antioxidant capacity, similar to how 6-hydroxymelatonin, a major metabolite of melatonin, exhibits potent free radical scavenging activity.[9] This guide outlines the scientific basis for investigating NA-6-OHT as a novel neuroprotective agent and provides the experimental designs required to validate its proposed mechanisms of action.

Proposed Core Mechanisms of Neuroprotection

Based on the established bioactivity of structurally related indoleamines, we propose that NA-6-OHT acts via a synergistic, multi-target mechanism.

Potent Antioxidant and Cytoprotective Activity via Nrf2 Pathway Activation

Oxidative stress is a common pathological hallmark of neurodegenerative diseases, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of endogenous antioxidant systems.[10][11]

-

Hypothesis: NA-6-OHT mitigates oxidative stress through both direct ROS scavenging (conferred by its hydroxylated indole ring) and by upregulating endogenous antioxidant defenses via the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

-

Causality: Nrf2 is a master transcriptional regulator of antioxidant and cytoprotective genes.[11][12] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[13] Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus.[13] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase-1 (NQO1), and enzymes involved in glutathione synthesis.[8][14][15] We postulate that NA-6-OHT or its metabolites can induce this pathway, providing sustained protection against neurotoxicity.

Modulation of Neuroinflammation via Aryl Hydrocarbon Receptor (AHR)

Neuroinflammation, mediated by glial cells like microglia and astrocytes, is a critical component of neurodegenerative progression.[3][16] The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that has emerged as a key regulator of inflammation and immunity in the CNS.[17]

-

Hypothesis: NA-6-OHT acts as a ligand for the AHR, modulating glial cell activation and shifting their phenotype from pro-inflammatory to anti-inflammatory.

-

Causality: Many tryptophan metabolites, particularly indoles, are known endogenous ligands for the AHR.[18][19][20][21] Ligand binding causes the AHR to translocate to the nucleus, where it dimerizes with ARNT and regulates the transcription of target genes.[17][20] AHR activation can have complex, context-dependent effects, but it has been shown to suppress the expression of pro-inflammatory cytokines like TNF-α and IL-6 in astrocytes, potentially by interfering with NF-κB signaling.[22] This suggests NA-6-OHT could temper the chronic inflammatory state associated with neurodegeneration.

Promotion of Neuronal Survival and Plasticity via BDNF/TrkB Signaling

Brain-Derived Neurotrophic Factor (BDNF) is essential for neuronal survival, growth, and synaptic plasticity.[23][24][25][26] Its signaling is primarily mediated through the high-affinity TrkB receptor.[25]

-

Hypothesis: NA-6-OHT directly binds to and activates the TrkB receptor, mimicking the effect of BDNF and triggering pro-survival downstream signaling cascades.

-

Causality: The ability of N-acetylserotonin (NAS) to act as a potent TrkB agonist is well-documented.[4][5][6] This activation is independent of melatonin receptors and triggers critical pro-survival pathways, including the PI3K/Akt and MAPK/ERK pathways.[23][27] These cascades promote neuronal survival by inhibiting apoptosis and stimulating the expression of genes involved in plasticity and resilience, such as CREB (cAMP response element-binding protein).[8][27] Given its structural similarity, it is highly plausible that NA-6-OHT shares this ability to activate TrkB, thereby providing direct neurotrophic support.

The proposed integrated mechanism is visualized in the diagram below.

Sources

- 1. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. N-Acetyl-Serotonin Offers Neuroprotection through Inhibiting Mitochondrial Death Pathways and Autophagic Activation in Experimental Models of Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective action of N-acetyl serotonin in oxidative stress-induced apoptosis through the activation of both TrkB/CREB/BDNF pathway and Akt/Nrf2/Antioxidant enzyme in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. childrenshospital.org [childrenshospital.org]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | A Perspective on Nrf2 Signaling Pathway for Neuroinflammation: A Potential Therapeutic Target in Alzheimer's and Parkinson's Diseases [frontiersin.org]

- 13. Neuroprotective Role of the Nrf2 Pathway in Subarachnoid Haemorrhage and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kynurenine pathway metabolism and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors activate the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indoleamine 2,3-Dioxgenase 1 (IDO1) Inhibitors Activate The Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. research.manchester.ac.uk [research.manchester.ac.uk]

- 22. Tryptophan Metabolism in Alzheimer’s Disease with the Involvement of Microglia and Astrocyte Crosstalk and Gut-Brain Axis [aginganddisease.org]

- 23. BDNF function and intracellular signaling in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Brain-derived neurotrophic factor in neuronal survival and behavior-related plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | The Role of Brain-Derived Neurotrophic Factor Signaling in Central Nervous System Disease Pathogenesis [frontiersin.org]

- 26. BDNF signaling and survival of striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Spectroscopic Properties of N-Acetyl-6-hydroxytryptophan: A Technical Guide for Drug Discovery and Development

Introduction: The Significance of Hydroxylated Tryptophan Derivatives

N-Acetyl-6-hydroxytryptophan (NAHT) is an acetylated and hydroxylated derivative of the essential amino acid L-tryptophan. Tryptophan and its metabolites are central to numerous physiological processes, serving as precursors to the neurotransmitter serotonin and the neurohormone melatonin.[1] The intrinsic fluorescence of the tryptophan indole ring makes it a powerful endogenous probe for studying protein structure, dynamics, and interactions.[2]

The introduction of a hydroxyl group onto the indole ring, as in NAHT, is of significant interest to researchers in drug development. This modification can alter the molecule's electronic properties, solubility, and potential for hydrogen bonding, thereby influencing its spectroscopic signature and biological activity. Understanding these spectroscopic properties is critical for developing analytical methods, studying metabolic pathways, and designing novel therapeutics that interact with tryptophan-related targets.

This guide provides an in-depth examination of the core spectroscopic properties of this compound. While direct, comprehensive experimental data for the 6-hydroxy isomer is limited in publicly accessible literature, we can construct a robust and scientifically grounded profile by analyzing its parent compound, N-acetyl-L-tryptophan (NAT), and its close structural isomer, N-acetyl-5-hydroxytryptophan. This comparative approach allows us to predict its spectral behavior and provide detailed protocols for its empirical characterization.

Chapter 1: Foundational Spectroscopic Principles

The spectroscopic behavior of NAHT is governed by the electronic structure of its indole chromophore. The key phenomena at play are UV-Visible absorbance and fluorescence.

-

UV-Vis Absorbance: This occurs when a molecule absorbs photons of UV or visible light, promoting electrons from a ground electronic state to a higher-energy excited state. The tryptophan indole ring possesses π-electron systems that give rise to characteristic absorption bands, primarily the ¹Lₐ and ¹Lₑ transitions. The wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters.

-

Fluorescence: After excitation, the molecule can relax back to the ground state by emitting a photon. This emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift. The fluorescence emission is characterized by its maximum emission wavelength (λem) and its quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

The local chemical environment exerts a profound influence on these properties. Factors such as solvent polarity, pH, and hydrogen bonding can shift the energy levels of the electronic states, leading to changes in the absorption and emission spectra.[2]

Chapter 2: Core Spectroscopic Profile of this compound

Direct experimental values for NAHT are not extensively published. However, we can reliably predict its properties based on well-characterized analogs. The primary chromophore, the indole ring, is the main determinant of its spectral characteristics. The N-acetylation minimally affects the spectrophotometric properties, while the ring hydroxylation is expected to induce a noticeable red-shift (bathochromic shift) in both absorbance and fluorescence spectra.[3]

Comparative Spectroscopic Data

The table below summarizes the known spectroscopic properties of tryptophan and its key derivatives, which form the basis for our predictions for NAHT.

| Compound | λabs, max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λem, max (nm) | Quantum Yield (ΦF) | Solvent/Conditions |

| L-Tryptophan | ~280 | ~5,600 | ~350-360 | ~0.12 - 0.20 | Aqueous, pH 7[4][5] |

| N-Acetyl-L-tryptophan (NAT) | ~280 | ~5,700 | ~350-360 | ~0.14 | Aqueous |

| 5-Hydroxytryptophan (5-HTP) | ~270 | Not Specified | Not Specified | Not Specified | Chromatographic Mobile Phase[6] |

| Predicted: this compound (NAHT) | ~285-290 | ~5,500-6,000 | ~355-365 | ~0.10-0.15 | Aqueous, pH 7 |

Causality Behind the Predictions:

-

Absorbance Maximum (λabs, max): The addition of an electron-donating hydroxyl group to the indole ring increases the electron density of the π-system. This lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. Therefore, a red-shift from the ~280 nm peak of NAT to an estimated 285-290 nm for NAHT is expected.

-

Molar Absorptivity (ε): This value is a measure of how strongly the molecule absorbs light at a given wavelength. While hydroxylation can subtly alter this, it is not expected to cause a dramatic change from the parent NAT molecule. Thus, a value in the range of 5,500-6,000 M⁻¹cm⁻¹ is a reasonable estimate.

-

Emission Maximum (λem, max): Similar to absorbance, the stabilization of the excited state by the hydroxyl group will lead to a red-shift in the fluorescence emission. We predict a shift to approximately 355-365 nm in an aqueous environment.

-

Quantum Yield (ΦF): The quantum yield of tryptophan and its derivatives is highly sensitive to environmental quenching. While the intrinsic quantum yield may be similar to NAT, factors like pH and solvent interactions with the new hydroxyl group could slightly alter non-radiative decay pathways. A conservative estimate places it in a similar range of 0.10-0.15 .

Chapter 3: Environmental Influences on Spectroscopic Properties

The utility of tryptophan-based molecules as probes stems from their sensitivity to the local environment. Understanding these effects is crucial for interpreting experimental data correctly.

Influence of Solvent Polarity (Solvatochromism)

The indole ring's excited state has a larger dipole moment than its ground state. In polar solvents, the solvent molecules reorient around the excited-state dipole, lowering its energy. This leads to a more pronounced Stokes shift and a red-shift in the emission maximum.

-

In Non-Polar Solvents (e.g., Cyclohexane): Expect a blue-shifted emission (closer to 330-340 nm) and a more structured spectrum.

-

In Polar Solvents (e.g., Water, Methanol): Expect a red-shifted emission (355-365 nm or higher) due to stabilization of the excited state.[2]

Influence of pH (Acidochromism)

The pH of the solution can influence the protonation state of both the carboxylic acid group and, more importantly for spectroscopy, the indole ring and the phenolic hydroxyl group. The pKa of the indole nitrogen is very low (~ -2), so it remains protonated only under strongly acidic conditions. The phenolic hydroxyl group on the 6-position will have a pKa around 10.

-

Acidic to Neutral pH (pH 2-8): The spectroscopic properties are expected to be relatively stable in this range, dominated by the neutral form of the indole and hydroxyl groups.

-

Alkaline pH (pH > 9): Deprotonation of the 6-hydroxy group to a phenolate anion will significantly alter the electronic structure of the chromophore. This is expected to cause a substantial red-shift in both the absorbance and emission spectra. This pH-dependent shift can be a valuable tool for sensing changes in the local environment.

The following diagram illustrates the key factors that modulate the spectroscopic output of NAHT.

Caption: Environmental factors influencing NAHT spectroscopy.

Chapter 4: Experimental Protocols

Accurate characterization of NAHT requires standardized and carefully controlled experimental procedures.

Protocol 1: UV-Vis Absorbance Spectrum Measurement

Objective: To determine the absorbance spectrum and molar absorptivity (ε) of NAHT.

Materials:

-

This compound (solid)

-

High-purity solvent (e.g., Methanol, Phosphate-buffered saline (PBS) pH 7.4)

-

Calibrated dual-beam UV-Vis spectrophotometer

-

1 cm pathlength quartz cuvettes

-

Analytical balance and volumetric flasks

Methodology:

-

Stock Solution Preparation: Accurately weigh a small amount of NAHT (e.g., 2.62 mg) and dissolve it in a precise volume of solvent (e.g., 10 mL) to create a stock solution of known concentration (e.g., 1 mM, given MW of 262.26 g/mol ).[7]

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to cover an absorbance range of 0.1 to 1.0. A typical concentration might be 50 µM.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 240 nm to 400 nm).

-

Set the scan speed and data interval (e.g., medium scan, 1 nm interval).[8]

-

-

Blanking: Fill a quartz cuvette with the pure solvent being used for the sample. Place it in both the sample and reference holders and run a baseline correction (autozero).

-

Sample Measurement:

-

Rinse a second cuvette with the NAHT working solution, then fill it.

-

Place the blank cuvette in the reference holder and the sample cuvette in the sample holder.

-

Initiate the scan.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Record the absorbance value at λmax.

-

Calculate the molar absorptivity using the Beer-Lambert law: A = εcl , where A is absorbance, c is concentration in mol/L, and l is the path length in cm.

-

Protocol 2: Fluorescence Spectroscopy Measurement

Objective: To determine the excitation and emission spectra and relative quantum yield of NAHT.

Materials:

-

NAHT solutions (prepared as above, but further diluted to have an absorbance < 0.1 at the excitation wavelength to avoid inner-filter effects).[5]

-

Calibrated spectrofluorometer

-

1 cm pathlength quartz fluorescence cuvettes

-

Quantum yield standard (e.g., N-acetyl-L-tryptophanamide (NATA) in water, ΦF = 0.14)[1]

Methodology:

-

Instrument Setup:

-

Turn on the fluorometer and allow the xenon lamp to stabilize.

-

Set the excitation and emission slit widths (e.g., 2-5 nm bandwidth) to balance signal intensity and spectral resolution.

-

-

Emission Spectrum:

-

Set the excitation wavelength to the determined λabs, max (e.g., 288 nm).

-

Scan the emission monochromator over a range starting ~10 nm above the excitation wavelength to ~500 nm.

-

Identify the emission maximum (λem).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the determined λem (e.g., 360 nm).

-

Scan the excitation monochromator from ~240 nm up to the emission wavelength.

-

The resulting spectrum should resemble the absorbance spectrum, confirming the identity of the absorbing species.

-

-

Quantum Yield Determination (Relative Method):

-

Measure the absorbance of both the NAHT sample and the NATA standard at the chosen excitation wavelength (e.g., 288 nm). Ensure absorbance is low (< 0.1).

-

Record the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard, using the same instrument settings.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) Where Φ is the quantum yield, I is the integrated intensity, A is the absorbance, and n is the refractive index of the solvent. For the same solvent, the refractive index term cancels out.

-

The following diagram outlines the general workflow for comprehensive spectroscopic characterization.

Caption: General workflow for spectroscopic characterization.

Conclusion

This compound is a molecule of considerable scientific interest, possessing a rich spectroscopic profile determined by its indole chromophore. While direct experimental data remains sparse, a robust understanding of its properties can be achieved through a comparative analysis with its parent compounds, tryptophan and N-acetyltryptophan. The addition of the 6-hydroxy group is predicted to induce a bathochromic (red) shift in both its absorption and emission spectra. Furthermore, these spectral properties are highly sensitive to environmental factors such as solvent polarity and pH, making NAHT a potentially valuable probe for studying molecular interactions and local chemical environments. The protocols and principles outlined in this guide provide a comprehensive framework for researchers to accurately characterize this molecule and leverage its unique spectroscopic features in drug discovery and biochemical research.

References

-

Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014). National Institutes of Health. Available at: [Link]

-

Tryptophan fluorescence as a reporter for structural changes in photoactive yellow protein elicited by photo-activation. Supporting Information. Available at: [Link]

-

Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. ResearchGate. Available at: [Link]

-

Characterization of Tryptophan Derivatives from the Reaction of A^-Acetyl-tryptophan with Carbonyl Compounds. (1998). J-Stage. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1. National Institutes of Health. Available at: [Link]

-

Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death. (2023). National Institutes of Health. Available at: [Link]

-

Tryptophan. Oregon Medical Laser Center. Available at: [Link]

-

Characterization of N-Acetyl-Tryptophan Degradation in Protein Therapeutic Formulations. (2017). PubMed, National Institutes of Health. Available at: [Link]

-

The hydroxylation of tryptophan. (1975). PubMed, National Institutes of Health. Available at: [Link]

-

N-Acetyltryptophan (HMDB0013713). Human Metabolome Database. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. ResearchGate. Available at: [Link]

-

Tryptophan. Wikipedia. Available at: [Link]

-

N-Acetyl-L-tryptophan. PubChem, National Institutes of Health. Available at: [Link]

-

L-Tryptophan, N-acetyl-. NIST WebBook. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2020). University of Turin. Available at: [Link]

-

N-acetyl-5-hydroxy-L-tryptophan. PubChem, National Institutes of Health. Available at: [Link]

-

Fluorescence Spectroscopy of N-acetyl-L-tryptophan-amide and Proteins under High Pressure: Effects of Pressure, Temperature, and Organic Additives. ResearchGate. Available at: [Link]

-

Assisted Reductive Amination for Quantitation of Tryptophan, 5-Hydroxytryptophan, and Serotonin by Ultraperformance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2022). National Institutes of Health. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. (2021). MDPI. Available at: [Link]

-

The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2018). National Institutes of Health. Available at: [Link]

-

a) UV/Vis absorption (solid lines) and fluorescence spectra (dashed...). ResearchGate. Available at: [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. biosynth.com [biosynth.com]

- 3. The hydroxylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic Analysis of Tryptophan as a Potential Optical Biomarker for Estimating the Time of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omlc.org [omlc.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C13H14N2O4 | CID 137334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tryptophan Properties in Fluorescence and Functional Stability of Plasminogen Activator Inhibitor 1 - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-6-hydroxytryptophan: A Technical Guide to its Discovery, Isolation, and Significance

Introduction: Beyond the Canonical Twenty - The Expanding World of Tryptophan Metabolites

The aromatic amino acid L-tryptophan is a fundamental building block of proteins, but its biological significance extends far beyond this primary role. It serves as the metabolic precursor to a vast array of bioactive molecules, including the neurotransmitter serotonin and the neurohormone melatonin.[1] The enzymatic modifications of tryptophan, such as hydroxylation and acetylation, give rise to a fascinating diversity of compounds with distinct physiological functions. While 5-hydroxytryptophan is a well-established intermediate in serotonin and melatonin synthesis, the scientific community has uncovered other hydroxylated and acetylated derivatives with unique biological roles.[1][2] This guide focuses on one such derivative: N-Acetyl-6-hydroxytryptophan. Its discovery and isolation from a fungal source opened a new chapter in our understanding of tryptophan metabolism and its specialized products.

This technical guide provides an in-depth exploration of the discovery and isolation of this compound. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this unique metabolite, from its natural origins to the methodologies for its purification and characterization.

The Discovery of a Novel Metabolite: Unveiling this compound in Aspergillus nidulans

The first identification of this compound as a naturally occurring compound was a significant finding in the field of mycology and natural product chemistry. This discovery was made during investigations into the secondary metabolism of the filamentous fungus Aspergillus nidulans.[3] This organism has long been a model for studying fungal genetics and development, and it is known to produce a rich array of secondary metabolites.[4]

In 1983, McCorkindale and his colleagues reported the isolation and characterization of this compound from the mycelium of Aspergillus nidulans.[3] Their work was prompted by the observation of a specific phenol oxidase activity during the development of the fungus, leading them to search for the natural substrate of this enzyme.[5] This pivotal discovery established this compound as a key player in a specific metabolic pathway within this model organism.

The biosynthetic pathway leading to this compound is believed to involve the hydroxylation of tryptophan at the 6-position of the indole ring, followed by N-acetylation. The precise enzymatic machinery and the regulation of this pathway are areas of ongoing research.

Sources

- 1. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acetyl-l-tryptophan, but not N-acetyl-d-tryptophan, rescues neuronal cell death in models of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspergillus nidulans—Natural Metabolites Powerhouse: Structures, Biosynthesis, Bioactivities, and Biotechnological Potential [mdpi.com]

- 4. In the fungus where it happens: history and future propelling Aspergillus nidulans as the archetype of natural products research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

An In-depth Technical Guide to Determining the Theoretical Binding Affinity of N-Acetyl-6-hydroxytryptophan to Receptors

Abstract

This technical guide provides a comprehensive framework for determining the theoretical binding affinity of N-Acetyl-6-hydroxytryptophan (NAHT), a derivative of the essential amino acid tryptophan, to various biological receptors. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals engaged in computational drug discovery and molecular modeling. This document outlines the core principles and practical steps for identifying potential receptor targets, performing molecular docking simulations, and conducting molecular dynamics simulations to elucidate the binding interactions and estimate binding free energies. By integrating established computational techniques with a logical, self-validating workflow, this guide aims to equip researchers with the necessary tools to investigate the therapeutic potential of novel compounds like NAHT.

Introduction: The Significance of this compound (NAHT)

This compound (NAHT) is a metabolite of tryptophan, an essential amino acid that serves as a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin.[1] While the biological activities of tryptophan and its more well-known derivatives are extensively studied, the specific roles of NAHT are less characterized. However, related N-acetylated compounds, such as N-acetyltryptophan, have been shown to act as antagonists for the neurokinin-1 receptor (NK-1R) and exhibit neuroprotective, antioxidant, and anti-inflammatory properties.[2][3] Furthermore, N-acetylserotonin, another related molecule, acts as a potent agonist for the TrkB receptor and melatonin receptors.[4] Given these precedents, NAHT presents an intriguing candidate for investigation into its potential interactions with a range of neurologically and immunologically significant receptors.

Computational methods for assessing protein-ligand binding affinity are crucial in modern drug discovery, offering a cost-effective and rapid means to screen large libraries of compounds and prioritize candidates for experimental validation.[5][6][7] This guide will provide a detailed, step-by-step approach to theoretically evaluating the binding affinity of NAHT to plausible receptor targets.

Identifying Potential Receptor Targets for NAHT

The initial and most critical step in this computational investigation is the identification of high-probability receptor targets for NAHT. Based on the known activities of structurally similar molecules, the following receptor families are proposed as primary targets for initial screening:

-

Neurokinin-1 Receptor (NK-1R): Given that N-acetyltryptophan is a known antagonist of NK-1R, it is a logical primary target for NAHT.[3]

-

Melatonin Receptors (MT1 and MT2): As a derivative of a melatonin precursor, NAHT may exhibit affinity for melatonin receptors.[4]

-

Serotonin Receptors (5-HTRs): The structural similarity to serotonin suggests potential interactions with various serotonin receptor subtypes.[8][9]

-

TrkB Receptor: N-acetylserotonin is a known agonist of the TrkB receptor, making it a compelling target for NAHT.[4]

The selection of specific receptor structures for computational analysis will depend on the availability of high-resolution 3D structures in databases such as the Protein Data Bank (PDB).

Theoretical Binding Affinity Workflow

The theoretical determination of binding affinity is a multi-step process that begins with the preparation of the ligand and receptor structures, proceeds to molecular docking to predict the binding pose, and culminates in molecular dynamics simulations to refine the binding pose and calculate the binding free energy.

Caption: Workflow for Theoretical Binding Affinity Determination.

Ligand and Receptor Preparation

Accurate preparation of both the ligand (NAHT) and the receptor is fundamental to the success of any computational binding study.

Protocol 1: Ligand Preparation

-

Obtain 3D Structure: The 3D structure of this compound can be generated using a molecule builder such as Avogadro or obtained from a chemical database like PubChem.

-

Energy Minimization: The initial structure should be energy minimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Charge Assignment: Assign appropriate partial charges to each atom. For this, tools like Open Babel or the antechamber module of AmberTools are recommended.

-

Torsion Angle Definition: Define the rotatable bonds to allow for conformational flexibility during docking.

Protocol 2: Receptor Preparation

-

Download Structure: Obtain the 3D crystal structure of the target receptor from the Protein Data Bank (PDB).

-

Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystallized ligands.

-

Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

-

Assign Charges: Assign appropriate atomic charges using a force field such as AMBER or CHARMM.

-

Define Binding Site: Identify the binding pocket of the receptor. This can be done based on the location of a co-crystallized ligand or through binding site prediction software.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[10][11][12] It is a crucial step for generating a plausible starting structure for more rigorous calculations.

Protocol 3: Molecular Docking with AutoDock Vina

-

Prepare Input Files: Convert the prepared ligand and receptor structures into the PDBQT file format required by AutoDock Vina.

-

Define the Search Space: Define a grid box that encompasses the entire binding site of the receptor. The size of the grid box should be large enough to allow for translational and rotational freedom of the ligand.

-

Run Docking Simulation: Execute the docking simulation using the Vina command-line interface. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.

-

Analyze Results: Vina will output a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding affinity is considered the most favorable.

| Receptor Target | Predicted Binding Affinity (kcal/mol) |

| Neurokinin-1 Receptor | -8.5 |

| Melatonin Receptor MT1 | -7.9 |

| Serotonin Receptor 5-HT2A | -7.2 |

| TrkB Receptor | -6.8 |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics simulations offer a dynamic view, allowing for the refinement of the binding pose and a more accurate calculation of the binding free energy.[13][14][15]

Protocol 4: MD Simulation with GROMACS

-

System Setup: Place the best-ranked ligand-receptor complex from docking into a simulation box and solvate it with an appropriate water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure (NPT ensemble) to ensure the system is stable.

-

Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the ligand-receptor complex.

-

Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and calculate the root-mean-square deviation (RMSD) of the ligand and protein backbone.

Binding Free Energy Calculation

The final step is to calculate the binding free energy from the MD simulation trajectory. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular and computationally efficient approach for this.[16][17]

Protocol 5: MM/GBSA Binding Free Energy Calculation

-

Extract Frames: Extract snapshots of the ligand-receptor complex from the production MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the molecular mechanics energy, the polar solvation energy (using the Generalized Born model), and the nonpolar solvation energy (based on the solvent-accessible surface area).

-

Compute Binding Free Energy: The binding free energy (ΔG_bind) is calculated using the following equation:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where G represents the respective free energies of the complex, receptor, and ligand.

| Receptor Target | MM/GBSA ΔG_bind (kcal/mol) |

| Neurokinin-1 Receptor | -12.3 ± 1.5 |

| Melatonin Receptor MT1 | -10.8 ± 1.2 |

| Serotonin Receptor 5-HT2A | -9.5 ± 1.8 |

| TrkB Receptor | -8.2 ± 2.1 |

| Note: The values presented in this table are hypothetical and for illustrative purposes only. |

Interpretation and Validation

The results from the computational analyses must be interpreted with caution. The predicted binding affinities provide a relative ranking of the potential targets. A more negative binding affinity suggests a stronger interaction. The stability of the ligand in the binding pocket during the MD simulation, as indicated by a low RMSD, provides confidence in the predicted binding mode.

For validation, it is crucial to compare the computational results with experimental data whenever possible. If known binders for the target receptors exist, performing the same computational workflow on these compounds can serve as a positive control and help to validate the chosen methodology.

Conclusion

This technical guide has outlined a comprehensive and robust workflow for the theoretical determination of the binding affinity of this compound to a range of potential biological receptors. By following the detailed protocols for ligand and receptor preparation, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential therapeutic applications of this and other novel compounds. The integration of these computational methods provides a powerful platform for hypothesis-driven drug discovery and development.

References

-

Computational methods for calculation of ligand-binding affinity. PubMed. Available at: [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available at: [Link]

-

A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. Available at: [Link]

-

Spatio-temporal learning from molecular dynamics simulations for protein–ligand binding affinity prediction. Bioinformatics | Oxford Academic. Available at: [Link]

-

A Review On Molecular Docking And Its Application. Journal of Advanced Research in Biological Sciences. Available at: [Link]

-

A Review on Molecular Docking. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Computational Methods for Calculation of Ligand-Binding Affinity. Ingenta Connect. Available at: [Link]

-

Molecular Docking: A Review Paper. International Journal of Engineering Research & Technology. Available at: [Link]

-

Ligand Binding Affinities from MD Simulations. Accounts of Chemical Research. Available at: [Link]

-

Computational Approaches for Studying Protein-Ligand Interactions. Hilaris Publisher. Available at: [Link]

-

An Efficient Computational Method for Calculating Ligand Binding Affinities. PLOS One. Available at: [Link]

-

An efficient computational method for calculating ligand binding affinities. PubMed. Available at: [Link]

-

Can molecular dynamics simulations improve predictions of protein-ligand binding affinity with machine learning? Briefings in Bioinformatics | Oxford Academic. Available at: [Link]

-

Using Molecular Dynamics Free Energy Simulation to Compute Binding Affinities of DNA G-Quadruplex Ligands. Springer Nature Experiments. Available at: [Link]

-

Toward quantitative estimates of binding affinities for protein-ligand systems involving large inhibitor compounds: A steered molecular dynamics simulation route. UPCommons. Available at: [Link]

-

Showing metabocard for N-Acetyltryptophan (HMDB0013713). Human Metabolome Database. Available at: [Link]

-

N-Acetylserotonin. Wikipedia. Available at: [Link]

-

Tryptophan. Wikipedia. Available at: [Link]

-

Characterization of Serotonin and N-acetylserotonin Systems in the Human Epidermis and Skin Cells. PMC - PubMed Central. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. ResearchGate. Available at: [Link]

-

5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology. MDPI. Available at: [Link]

-

Tryptophan administration inhibits nocturnal N-acetyltransferase activity and melatonin content in the rat pineal gland. Evidence that serotonin modulates melatonin production via a receptor-mediated mechanism. PubMed. Available at: [Link]

-

5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. Journal of Clinical and Diagnostic Research. Available at: [Link]

Sources

- 1. Tryptophan - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 5. Computational methods for calculation of ligand-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Review On Molecular Docking And Its Application [journalijar.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. Characterization of Serotonin and N-acetylserotonin Systems in the Human Epidermis and Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsrtjournal.com [ijsrtjournal.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. academic.oup.com [academic.oup.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. hilarispublisher.com [hilarispublisher.com]

- 16. An Efficient Computational Method for Calculating Ligand Binding Affinities | PLOS One [journals.plos.org]

- 17. An efficient computational method for calculating ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyl-6-hydroxytryptophan: Charting a Course for Therapeutic Target Discovery

An In-Depth Technical Guide

Abstract

N-Acetyl-6-hydroxytryptophan (NA6OHT) is a novel indole-based compound whose therapeutic potential remains largely unexplored. Direct research into its biological activity and molecular targets is nascent. However, its structural similarity to well-characterized neuroactive and cytoprotective molecules, such as N-acetylserotonin (NAS) and N-acetyl-L-tryptophan (L-NAT), provides a robust, scientifically-grounded framework for hypothesizing its mechanism of action. This guide synthesizes the established pharmacology of these structural analogs to propose a series of high-probability therapeutic targets for NA6OHT. We present a logical, tiered strategy for experimental validation, complete with detailed protocols, designed to systematically investigate these targets. The primary therapeutic axes explored herein include neurotrophic signaling via the TrkB receptor, preservation of mitochondrial integrity, modulation of oxidative stress through the Nrf2 pathway, and attenuation of inflammation via neurokinin-1 receptor (NK-1R) antagonism. This document serves as a foundational roadmap for researchers and drug development professionals seeking to elucidate the therapeutic promise of this compound.

Introduction: A Rationale for Target Prediction

The therapeutic landscape is continually shaped by the exploration of novel chemical entities. This compound (NA6OHT) represents one such molecule of interest, distinguished by an N-acetylated tryptophan backbone and a hydroxyl group at the 6th position of the indole ring. While direct functional data on NA6OHT is scarce[1], its core structure is shared by compounds with significant and well-documented biological effects. This structural homology is the cornerstone of our predictive analysis.

Our primary analogs for this investigation are:

-

N-Acetylserotonin (NAS): An endogenous precursor to melatonin, NAS is now recognized for its own potent biological activities, independent of its conversion. It is a powerful antioxidant and a specific, high-affinity agonist for the Tropomyosin receptor kinase B (TrkB), the primary receptor for Brain-Derived Neurotrophic Factor (BDNF).[2][3] Its neuroprotective effects are significant, often exceeding those of melatonin.[4][5]

-

N-Acetyl-L-tryptophan (L-NAT): This compound has demonstrated marked neuroprotective efficacy in models of neurodegenerative disease, such as Amyotrophic Lateral Sclerosis (ALS).[6] Its mechanism is linked to the antagonism of the Neurokinin-1 receptor (NK-1R) and the subsequent inhibition of mitochondrial-mediated apoptotic pathways.[6][7][8]

The presence of the N-acetyl group enhances lipophilicity, potentially improving blood-brain barrier penetration compared to unacetylated precursors.[3] The hydroxylated indole ring is a key functional moiety, critical for the radical-scavenging and antioxidant properties of related molecules.[9] Based on these established structure-activity relationships, we hypothesize that NA6OHT is a multi-target agent with therapeutic potential in neurological and inflammatory disorders. This guide outlines the most promising of these potential targets and provides a comprehensive framework for their validation.

The Neurotrophic Hypothesis: Targeting the TrkB Receptor

2.1 Scientific Rationale

A compelling discovery in the field of indoleamine research is the identification of N-Acetylserotonin (NAS) as a potent agonist of the TrkB receptor.[2][3] This action is independent of melatonin and serotonin, which do not activate TrkB. Activation of TrkB by its endogenous ligand, BDNF, is critical for neuronal survival, synaptic plasticity, and neurogenesis. The antidepressant and neuroprotective effects of NAS are largely attributed to its TrkB agonism.[2][10] Given that NA6OHT shares the core N-acetylated indole structure with NAS, it is a prime candidate for investigation as a novel TrkB agonist.

2.2 Proposed Signaling Pathway

Caption: Experimental workflow for validating TrkB activation.

2.3.1 Protocol: In Vitro TrkB Phosphorylation Assay

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells or primary cortical neurons in appropriate media until they reach 70-80% confluency. For primary neurons, use Neurobasal medium supplemented with B-27.

-

Serum Starvation: To reduce basal receptor activation, serum-starve the cells for 4-6 hours prior to treatment.

-

Treatment: Treat cells with a dose-response range of NA6OHT (e.g., 1 nM to 10 µM) for a short duration (e.g., 15-30 minutes). Include a positive control (BDNF, 50 ng/mL) and a vehicle control (DMSO or media).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with primary antibodies against Phospho-TrkB (Tyr816) and total TrkB.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Develop with an ECL substrate and image the blot.

-

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the p-TrkB signal to the total TrkB signal. A dose-dependent increase in the p-TrkB/TrkB ratio indicates receptor activation.

Mitochondrial Integrity as a Core Target

3.1 Scientific Rationale

Mitochondrial dysfunction is a central pillar in the pathophysiology of numerous neurodegenerative and ischemic diseases. The release of pro-apoptotic factors from the mitochondria, such as cytochrome c, Smac/DIABLO, and Apoptosis-Inducing Factor (AIF), is a critical step in the intrinsic apoptotic cascade. Both NAS and L-NAT have been shown to exert potent neuroprotective effects by inhibiting this process. [5][6]They achieve this by preventing the opening of the mitochondrial permeability transition pore (mPTP) and stabilizing the mitochondrial membrane, thereby blocking the activation of executioner caspases like caspase-3 and caspase-9. [5][6]The conserved N-acetyl-tryptophan structure in NA6OHT strongly suggests it may share this crucial cytoprotective function.

3.2 Proposed Apoptotic Pathway Modulation

Caption: Hypothesized inhibition of the mitochondrial apoptotic pathway by NA6OHT.

3.3 Experimental Validation Workflow

3.3.1 Protocol: Mitochondrial Membrane Potential Assay (JC-1 Staining)

-

Cell Culture and Stress Induction: Seed primary neurons or HT-22 hippocampal cells on glass-bottom dishes. Pre-treat with NA6OHT (e.g., 1-10 µM) for 2 hours. Induce apoptosis using an appropriate stressor, such as glutamate (5 mM) or H₂O₂ (100 µM), for 12-24 hours.

-

JC-1 Staining:

-

Remove the culture medium and wash cells once with warm PBS.

-

Incubate cells with JC-1 staining solution (5 µM in media) for 20 minutes at 37°C.

-

Wash cells twice with assay buffer.

-

-

Imaging: Immediately visualize the cells using a fluorescence microscope.

-

Healthy cells with high mitochondrial membrane potential will exhibit red fluorescent J-aggregates (Ex/Em ~585/590 nm).

-

Apoptotic cells with depolarized mitochondria will show green fluorescent JC-1 monomers (Ex/Em ~514/529 nm).

-

-

Analysis: Quantify the ratio of red to green fluorescence intensity. A preservation of the red/green ratio in NA6OHT-treated cells compared to the stress-only control indicates stabilization of the mitochondrial membrane potential.

3.3.2 Protocol: Cytochrome c Release Assay (Immunofluorescence)

-

Cell Culture and Treatment: Follow the same cell culture and treatment procedure as in Protocol 3.3.1.

-

Mitochondrial Staining: Incubate live cells with MitoTracker Red CMXRos (200 nM) for 30 minutes at 37°C to specifically label mitochondria.

-

Fixation and Permeabilization:

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 5% BSA for 1 hour.

-

Incubate with a primary antibody against Cytochrome c overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, green) for 1 hour.

-

-

Imaging: Acquire images using a confocal microscope, capturing both the red (MitoTracker) and green (Cytochrome c) channels.

-

Analysis: In healthy cells, the green Cytochrome c signal will co-localize with the red mitochondrial signal. In apoptotic cells, the green signal will become diffuse throughout the cytoplasm. NA6OHT's protective effect is demonstrated by the retention of Cytochrome c within the mitochondria.

Modulation of Oxidative Stress via the Nrf2 Pathway

4.1 Scientific Rationale

The antioxidant properties of indoleamines are well-established. [3][4]This activity stems from direct radical scavenging and, more significantly, from the upregulation of endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a host of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1). [10]Studies have shown that NAS activates the Nrf2 pathway, contributing to its potent neuroprotective effects against oxidative stress. [10]The 6-hydroxy group on NA6OHT is a phenolic moiety, which is a structural feature strongly associated with antioxidant activity and the ability to modulate redox-sensitive signaling pathways like Nrf2.

4.2 Proposed Nrf2 Activation Pathway

Caption: Proposed Nrf2 pathway activation by NA6OHT.

4.3 Experimental Validation Workflow

4.3.1 Protocol: Nrf2 Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Culture ARPE-19 or HT-22 cells on coverslips. Treat with NA6OHT (e.g., 1-10 µM) for various time points (e.g., 1, 4, 8 hours). An Nrf2 activator like sulforaphane can be used as a positive control.

-

Fixation and Permeabilization: Fix cells with 4% PFA and permeabilize with 0.2% Triton X-100.

-

Immunostaining:

-

Block with 5% BSA.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Counterstain nuclei with DAPI (blue).

-

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: In untreated cells, Nrf2 staining will be predominantly cytoplasmic. Upon activation by NA6OHT, the Nrf2 signal will translocate and co-localize with the DAPI nuclear stain.

4.3.2 Protocol: Antioxidant Enzyme Expression (qPCR)

-

Cell Culture and Treatment: Treat cells with NA6OHT as described above for 6-24 hours.

-

RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Perform qPCR using SYBR Green master mix with specific primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the reaction on a real-time PCR system.

-

-

Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method. A significant increase in HO-1 and NQO1 mRNA levels in NA6OHT-treated cells confirms Nrf2 pathway activation.

Summary and Future Directions

The structural characteristics of this compound provide a strong basis for hypothesizing its engagement with multiple, high-value therapeutic targets. The evidence from closely related analogs suggests a pharmacological profile centered on neuroprotection, mitochondrial stabilization, and the mitigation of oxidative and inflammatory stress.

Table 1: Summary of Potential Therapeutic Targets and Validating Assays

| Potential Target/Pathway | Rationale Based on Analog | Primary Validation Protocol | Secondary Validation Protocol |